Methyl 1-Allylcyclopropanecarboxylate
Description
Methyl 1-allylcyclopropanecarboxylate is a cyclopropane derivative characterized by a strained three-membered ring substituted with an allyl group (-CH₂CH₂CH₂) and a methyl ester (-COOCH₃). The cyclopropane ring imparts significant ring strain, influencing its reactivity and stability. This compound is primarily utilized in organic synthesis, particularly as a precursor for polymers or cross-linking agents due to the allyl group’s capacity for radical-mediated reactions or cycloadditions.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-prop-2-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-3-4-8(5-6-8)7(9)10-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOGWLOEUBATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: Methyl 1-Allylcyclopropanecarboxylate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It has been studied for its potential biological activity, including its role in plant hormone synthesis and signaling. Medicine: Research is ongoing to explore its potential medicinal properties, such as its use in drug synthesis and as a precursor for pharmaceuticals. Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 1-Allylcyclopropanecarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to downstream effects. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares methyl 1-allylcyclopropanecarboxylate with structurally related cyclopropane derivatives:
Research Findings and Limitations
- ACC Metabolism : Well-documented in plant-bacterial interactions, with ACC deaminase activity reducing ethylene stress in plants .
- 1-MCP Efficacy : Demonstrated success in extending shelf life of climacteric fruits (e.g., apples, bananas) .
- This compound: Limited direct studies, but structural analogs suggest utility in polymer chemistry. The allyl group’s reactivity could enable cross-linking in resins or elastomers.
Limitations : The lack of direct data on this compound necessitates extrapolation from analogs. Further experimental studies are required to confirm its reactivity and applications.
Biological Activity
Methyl 1-Allylcyclopropanecarboxylate (MAC) is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of the biological activity of MAC, supported by data tables, case studies, and research findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by its cyclopropane ring and allyl substituent, which contribute to its unique chemical reactivity and biological properties. The presence of the methyl ester group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of MAC. In vitro assays have demonstrated that MAC exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that MAC significantly inhibited the proliferation of human breast cancer (MCF-7) cells, with a half-maximal inhibitory concentration (IC50) value indicative of moderate potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis via mitochondrial pathway |
| HeLa | 30 | Cell cycle arrest in G2/M phase |
| A549 | 20 | Inhibition of DNA synthesis |
The mechanism by which MAC exerts its biological effects appears to involve multiple pathways:
- Apoptosis Induction : MAC has been shown to trigger apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.
- Cell Cycle Arrest : Studies indicate that MAC can induce cell cycle arrest, particularly in the G2/M phase, preventing further proliferation.
- Inhibition of Metabolic Pathways : Preliminary data suggest that MAC may inhibit key metabolic pathways crucial for cancer cell survival.
Study on Anticancer Properties
A notable case study involved the administration of MAC in combination with conventional chemotherapeutic agents. The results indicated a synergistic effect, enhancing the efficacy of standard treatments while reducing associated side effects. This study underscores the potential for MAC to serve as an adjunct therapy in cancer treatment.
Study on Antimicrobial Activity
Another investigation explored the antimicrobial properties of MAC against various bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent.
Research Findings
A comprehensive literature review revealed several key findings regarding the biological activity of MAC:
- Structure-Activity Relationship (SAR) : Modifications to the methyl group and cyclopropane structure significantly impact biological activity. Methyl substitutions have been correlated with enhanced potency in several analogs.
- Toxicological Profile : Toxicity studies indicate that while MAC exhibits promising biological activity, careful evaluation is necessary to determine safe dosage levels for therapeutic applications.
- Pharmacokinetics : Initial pharmacokinetic studies suggest that MAC has favorable absorption characteristics, making it a candidate for further development as a pharmaceutical agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
